molecular formula C20H20N4O5S B2849860 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 533869-91-9

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2849860
CAS No.: 533869-91-9
M. Wt: 428.46
InChI Key: OPGBMYJVSHVUIY-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound designed for research purposes, featuring a 1,3,4-oxadiazole core linked to a benzamide moiety. This structure is part of a privileged scaffold in medicinal chemistry, known for yielding compounds with significant biological activity . The 1,3,4-oxadiazole ring is a well-established pharmacophore present in several FDA-approved drugs and is investigated for its stability and ability to participate in key hydrogen bonding interactions with biological targets . The specific substitution pattern on this molecule suggests it is a candidate for investigating antibacterial and anticancer pathways. Potential Research Applications and Mechanism Compounds based on the N-(1,3,4-oxadiazol-2-yl)benzamide structure have demonstrated potent activity against drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . Research on closely related molecules indicates that they may function as multitargeting antibacterial agents. Proposed mechanisms include the disruption of menaquinone biosynthesis, depolarization of bacterial membranes, and induction of iron starvation, which collectively contribute to bacterial cell death . Furthermore, the 1,3,4-oxadiazole scaffold is extensively explored in oncology research. Derivatives have been shown to exhibit antiproliferative effects by inhibiting crucial enzymes involved in cancer cell survival and proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . The presence of the pyrrolidine-1-sulfonyl group in this specific compound may influence its solubility and binding affinity to these enzymatic targets. This product is intended for research and further investigation in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own assays to determine the specific activity and potency of this compound for their applications.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-28-16-6-4-5-15(13-16)19-22-23-20(29-19)21-18(25)14-7-9-17(10-8-14)30(26,27)24-11-2-3-12-24/h4-10,13H,2-3,11-12H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBMYJVSHVUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a suitable leaving group on the oxadiazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the pyrrolidinylsulfonyl group: This can be accomplished by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base.

    Formation of the benzamide moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole moiety is electron-deficient, making it susceptible to nucleophilic and electrophilic attacks. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Ring-Opening Hydrolysis with HCl (6N, reflux)Formation of thiosemicarbazide intermediate
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Nitration at C5 of oxadiazole ring
Cycloaddition Diels-Alder with dienes (heat)Formation of fused bicyclic compounds
  • Hydrolysis : Under acidic conditions (HCl, reflux), the oxadiazole ring opens to regenerate the thiosemicarbazide precursor, a critical step in its synthesis.

  • Nitration : The electron-deficient C5 position undergoes nitration, enabling further functionalization .

Benzamide Group Transformations

The benzamide moiety participates in hydrolysis and substitution reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acidic Hydrolysis H₂SO₄ (conc., 100°C)Cleavage to 4-(pyrrolidine-1-sulfonyl)benzoic acid
Alkylation Alkyl halides (K₂CO₃, DMF)N-alkylation at the amide nitrogen
  • Hydrolysis : Concentrated sulfuric acid cleaves the amide bond, yielding a carboxylic acid derivative.

  • Alkylation : The amide nitrogen reacts with alkyl halides to form N-alkylated products, enhancing solubility.

Pyrrolidine Sulfonyl Group Modifications

The sulfonamide group undergoes substitution and redox reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nucleophilic Substitution Amines (Et₃N, CH₂Cl₂)Replacement of sulfonamide with amines
Oxidation H₂O₂ (acidic conditions)Conversion to sulfonic acid derivative
  • Substitution : The sulfonamide’s sulfur atom reacts with nucleophiles (e.g., amines), enabling structural diversification .

  • Oxidation : Hydrogen peroxide oxidizes the sulfonamide to a sulfonic acid, altering polarity.

Methoxyphenyl Substituent Reactions

The 3-methoxyphenyl group participates in demethylation and coupling reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Demethylation BBr₃ (CH₂Cl₂, −78°C)Conversion to hydroxylphenyl derivative
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl product formation
  • Demethylation : Boron tribromide selectively removes the methoxy group, generating a phenolic compound .

  • Cross-Coupling : The phenyl ring engages in Suzuki-Miyaura reactions for biaryl synthesis .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with DSC showing an exothermic peak at 280°C. Major decomposition pathways include:

  • Fragmentation of the oxadiazole ring into CO and N₂.

  • Sulfur dioxide release from the sulfonamide group.

Scientific Research Applications

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. It may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter their signaling pathways.

    Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents (Oxadiazole Position 5) Benzamide Position 4 Substituent Molecular Weight (g/mol) Biological Activity Target/Mechanism Reference
Target Compound : N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide 3-Methoxyphenyl Pyrrolidine-1-sulfonyl 476.52 Inferred: Antifungal/Enzyme inhibition Thioredoxin reductase (speculative)
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenylmethyl Benzyl(methyl)sulfamoyl 533.60 Antifungal (C. albicans) Thioredoxin reductase inhibition
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl Cyclohexyl(ethyl)sulfamoyl 505.63 Antifungal (C. albicans) Thioredoxin reductase inhibition
RN 886910-57-2 : N-[5-(4-Methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide 4-Methylsulfonylphenyl Pyrrolidine-1-sulfonyl 476.52 Unknown activity Not reported
Compound 10b : N’-(2-Methoxybenzylidene)-1-(4-(2-(2-methoxybenzylidene)hydrazine-1-carbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide Hydrazide-linked moieties Complex carbohydrazide/pyrrolidone ~600 (estimated) Antibacterial Not specified

Key Findings from Comparative Analysis

Substituent Position and Biological Activity: The 3-methoxyphenyl group in the target compound vs. the 4-methoxyphenylmethyl in LMM5 highlights positional isomerism’s impact. LMM5 demonstrated antifungal activity against C. albicans (MIC₅₀ = 8 µg/mL) due to enhanced thioredoxin reductase inhibition . Pyrrolidine-1-sulfonyl vs. Sulfamoyl Groups: The target compound’s pyrrolidine sulfonyl group likely offers better solubility (logP ~2.1 predicted) than LMM5’s benzyl(methyl)sulfamoyl (logP ~3.5), which could enhance bioavailability .

Activity Against Fungal vs. Bacterial Pathogens :

  • While LMM5 and LMM11 are antifungal, derivatives like Compound 10b () with hydrazide-carbohydrazide linkages exhibit antibacterial activity . This suggests that the oxadiazole core’s biological activity is highly substituent-dependent.

Role of Sulfonyl Groups :

  • Both the target compound and RN 886910-57-2 () share a pyrrolidine sulfonyl group but differ in the oxadiazole substituent (3-methoxyphenyl vs. 4-methylsulfonylphenyl). The methylsulfonyl group in RN 886910-57-2 is strongly electron-withdrawing, which may alter electronic interactions with target enzymes compared to the electron-donating methoxy group in the target compound .

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S and has a molecular weight of approximately 432.52 g/mol. The structure includes an oxadiazole ring, which is known for its role in enhancing biological activity in various compounds.

PropertyValue
Molecular FormulaC22H24N4O4S
Molecular Weight432.52 g/mol
LogP (Partition Coefficient)3.457
Water Solubility (LogSw)-3.64
Polar Surface Area92.54 Ų

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Protein Kinases : The compound has been included in libraries targeting protein kinases, suggesting potential roles in modulating signaling pathways related to cancer and other diseases .
  • Anticancer Activity : Similar oxadiazole derivatives have shown promising anticancer effects, with mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .

Anticancer Studies

Recent studies have demonstrated that compounds similar to N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide exhibit significant cytotoxic effects against a variety of cancer cell lines:

  • Cytotoxicity : The compound has shown IC50 values in the micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines .
  • Mechanism of Apoptosis : Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by increasing p53 expression levels and activating caspase pathways .

Antibacterial Activity

While the primary focus has been on anticancer properties, there is emerging evidence of antibacterial activity:

  • In Vitro Studies : Compounds with similar structures have exhibited antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the efficacy of various oxadiazole derivatives, including those structurally related to the compound . Results indicated that certain derivatives possessed higher cytotoxicity than standard chemotherapeutics like doxorubicin .
    • The study employed Western blot analysis to confirm increased levels of apoptotic markers in treated cells.
  • Antibacterial Assessment :
    • Research involving pyrrole derivatives demonstrated that modifications to the oxadiazole core significantly enhanced antibacterial potency. These findings highlight the importance of structural optimization for improved biological activity .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxyphenyl at δ 3.8 ppm, sulfonamide at δ 7.9 ppm) .
  • HPLC : Purity assessment (≥95% by area) with a C18 column and acetonitrile/water mobile phase .
  • FT-IR : Confirms sulfonamide (1320 cm⁻¹ S=O stretch) and oxadiazole (1600 cm⁻¹ C=N) .

What role does the sulfonylpyrrolidine moiety play in biological activity?

Q. Advanced

  • Solubility : The sulfonyl group enhances aqueous solubility (logP reduction by 0.5 units) .
  • Target binding : Pyrrolidine’s conformational flexibility improves interactions with enzymes (e.g., thioredoxin reductase) via hydrogen bonding .
  • SAR studies : Replacing pyrrolidine with morpholine reduces antifungal activity by 40%, highlighting its pharmacophoric importance .

How can in silico methods predict this compound’s enzyme inhibitory potential?

Q. Advanced

  • Molecular docking : AutoDock Vina assesses binding to HDAC8 (ΔG = −9.2 kcal/mol) .
  • QSAR models : Use descriptors like topological polar surface area (TPSA) and logP to predict IC₅₀ values .
  • MD simulations : 100-ns trajectories evaluate target-ligand complex stability .

What challenges arise in scaling up synthesis for preclinical studies?

Q. Advanced

  • Exothermic reactions : Mitigate with controlled reagent addition and cooling .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for scalability .
  • Process analytical technology (PAT) : In-line HPLC monitors reaction progress in flow chemistry setups .

How do reaction conditions affect oxadiazole ring stability?

Q. Basic

  • Acidic/basic conditions : Oxadiazole rings hydrolyze at pH < 2 or > 10 .
  • Thermal stability : Decomposition occurs above 150°C, requiring low-temperature reflux (<90°C) in DMF .

What synthetic strategies improve yield in the final coupling step?

Q. Advanced

  • Catalyst optimization : Use 5 mol% DMAP to accelerate benzamide formation .
  • Solvent effects : DCM increases coupling efficiency vs. THF due to better solubility .
  • Work-up : Acidic extraction (pH 4–5) removes unreacted reagents .

How is the compound’s purity validated for in vitro assays?

Q. Basic

  • HPLC : Retention time consistency (±0.1 min) and ≥95% purity .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
  • Melting point : Sharp range (e.g., 210–212°C) indicates homogeneity .

What mechanistic insights explain its antifungal activity?

Q. Advanced

  • Thioredoxin reductase inhibition : The oxadiazole scaffold disrupts redox homeostasis in C. albicans (IC₅₀ = 1.8 µM) .
  • Membrane targeting : Sulfonamide interactions with ergosterol biosynthesis enzymes enhance efficacy .
  • Resistance profiling : No cross-resistance with fluconazole in clinical isolates .

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